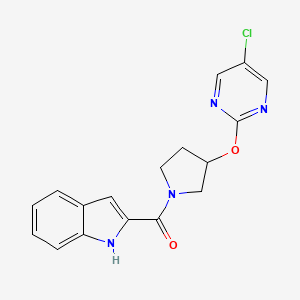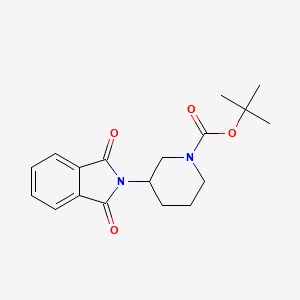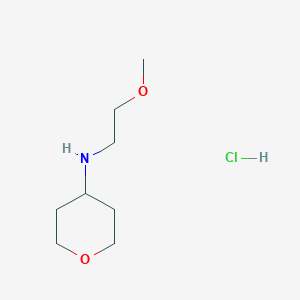
6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has shown promising results in various studies related to drug discovery, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is not fully understood. However, studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone in lab experiments include its potential as a lead compound in drug discovery studies and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone. These include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in drug discovery.
2. Studies to improve the solubility of this compound in water to facilitate its use in lab experiments.
3. Studies to investigate the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Studies to investigate the potential use of this compound in combination with other drugs to enhance its anti-cancer activity.
5. Studies to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and disease treatment.
Synthesemethoden
The synthesis of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone involves the reaction of 3-(trifluoromethyl)benzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reacted with styryl bromide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone in scientific research are vast. This compound has shown potential in drug discovery studies, particularly in the development of anti-cancer drugs. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-13H,14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGHKIONPSKYMD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)

![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)

![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)
![3-cyano-6-cyclopropyl-N-[3-(hydroxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2424132.png)

![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)



![4-allyl-3-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2424146.png)
![4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2424148.png)